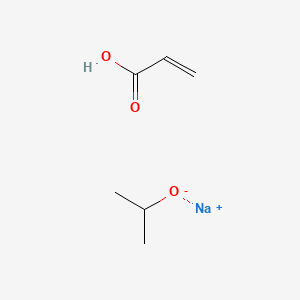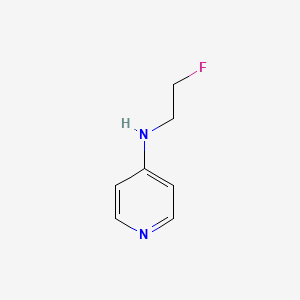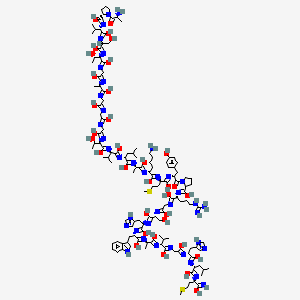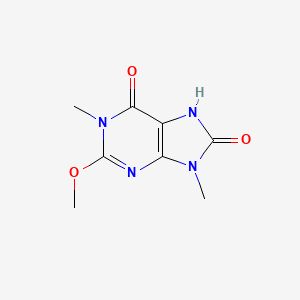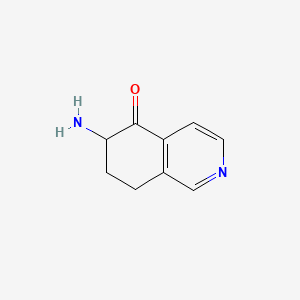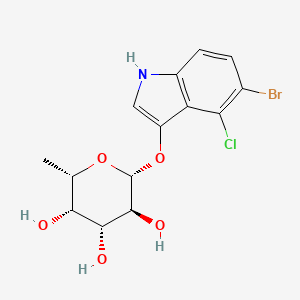
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is a substrate for various enzymes . When these enzymes cleave the glycosidic bond, it gives 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .
Synthesis Analysis
The compound is synthesized by the action of enzymes such as beta-galactosidase and beta-glucosidase . These enzymes cleave the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Molecular Structure Analysis
The molecular formula of this compound is C14H15BrClNO6 . The molecular weight is 408.63 g/mol .Chemical Reactions Analysis
The compound is a substrate for various enzymes, including beta-galactosidase and beta-glucosidase . These enzymes cleave the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .Physical And Chemical Properties Analysis
The compound is a white to off-white crystalline powder . It is soluble in DMF . The storage temperature is -20°C .Scientific Research Applications
Enzyme Substrate for Beta-Galactosidase
"5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside" serves as a substrate in enzymatic assays to detect beta-galactosidase activity. It has been utilized in studies to characterize enzymes from different sources. For example, beta-D-Galactosidase from Paenibacillus thiaminolyticus was found to catalyze transfucosylation reactions, with the enzyme's activity being detected using this compound. This highlights its potential for enzymatic synthesis of beta-D-fucosylated molecules (Benešová et al., 2010).
Histochemical Staining
This compound is also employed in histochemical applications for the distribution study of beta-glucuronidase in mammalian tissues. It offers a method that requires neither ferri-ferrocyanide nor a final coupling step, providing a specific and distinguishable reaction that aids in the understanding of enzyme distribution in tissues under various conditions (Pearson et al., 1967).
Microbial Identification
In microbiology, "this compound" has been used for the identification of specific bacterial strains, such as Escherichia coli, in environmental samples. A study demonstrated its efficacy in the sanitary analysis of shellfish and wastewater, highlighting its utility in rapid, specific differential identification processes (Watkins et al., 1988).
Plant Pathology Research
The compound's applications extend into plant pathology, where it has been used to visualize and quantify Fusarium oxysporum in plant hosts. This novel application helps in detecting infection levels and patterns, contributing to the understanding of host-pathogen interactions (Diener, 2012).
Biochemical and Histochemical Enzyme Detection
Lastly, it is crucial in developing biochemical and histochemical techniques for detecting and localizing enzymes. The use of indoxyl esters and glycosides, including "this compound," has enabled detailed studies of enzyme activities within various biological matrices, offering insights into the physiological and pathological processes mediated by these enzymes (Kiernan, 2007).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is the enzyme β-D-fucosidase . This enzyme plays a crucial role in the metabolism of fucose, a hexose deoxy sugar that is involved in various biological processes.
Mode of Action
This compound acts as a chromogenic substrate for β-D-fucosidase . When this compound is cleaved by the enzyme, it generates a blue-colored product . This color change allows for the detection and quantification of β-D-fucosidase activity.
Result of Action
The cleavage of this compound by β-D-fucosidase results in a blue-colored product . This color change can be used to detect and quantify the activity of β-D-fucosidase, providing a measure of fucose metabolism in the sample.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925086 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125328-84-9 | |
| Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



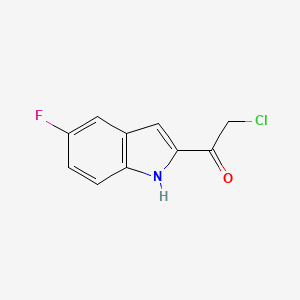
![Ethanone, 1-[3-(4-pyridinyl)oxiranyl]-, trans- (9CI)](/img/no-structure.png)
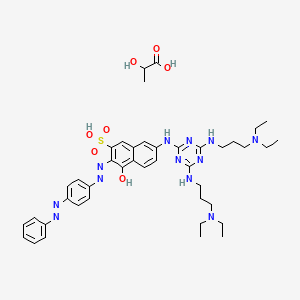
![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
